molecular formula C7H6IN3 B2385116 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine CAS No. 2306270-59-5

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine

Cat. No.: B2385116
CAS No.: 2306270-59-5
M. Wt: 259.05
InChI Key: GXAIMZLSOFEBQB-UHFFFAOYSA-N
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Description

“7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” is an organic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “this compound”, can be synthesized through various routes. These include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H6IN3 . The InChI code for this compound is 1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is an off-white solid . It has a molecular weight of 259.05 . The compound should be stored at 0-8°C .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine. One of the main areas of interest is the development of new anticancer drugs based on this compound. It is also important to further investigate its mechanism of action and its potential applications in the treatment of bacterial and fungal infections. In addition, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the investigation of its potential side effects and toxicity profile is essential for its further development as a drug candidate.
Conclusion:
In conclusion, this compound is a promising compound that has gained importance in scientific research due to its unique properties. Its potential applications in the field of medicinal chemistry, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.

Synthesis Methods

The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves the reaction of 5-methylpyrrolo[2,3-b]pyrazine with iodine in the presence of a strong acid catalyst. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by column chromatography. This method has been reported in a research article by Wang et al. (2019).

Scientific Research Applications

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines such as lung cancer, breast cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been reported to have anti-inflammatory and analgesic properties.

Safety and Hazards

The safety information for “7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine” indicates that it is a warning substance . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .

Properties

IUPAC Name

7-iodo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIMZLSOFEBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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